

TI17: A Specific Inhibitor of the AAA-ATPase Trip13

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Compound of Interest

Compound Name: TI17

Cat. No.: B15544733

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Abstract

Thyroid hormone receptor-interacting protein 13 (Trip13) is a member of the ATPases Associated with diverse cellular Activities (AAA+) protein family, playing a crucial role in the regulation of the spindle assembly checkpoint and DNA double-strand break (DSB) repair.[1][2] Its overexpression is implicated in the progression and poor prognosis of various cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of **TI17**, a novel small molecule identified as a specific inhibitor of Trip13.[1] We detail its mechanism of action, present available quantitative data, outline key experimental protocols for its characterization, and visualize its context within cellular signaling and experimental workflows.

Mechanism of Action

TI17 has been identified as a direct inhibitor of Trip13.[1] Its mechanism of action is primarily centered on the impairment of Trip13's ATPase activity, which is essential for its function in protein complex assembly and disassembly.[1] By inhibiting Trip13, **TI17** disrupts critical cellular processes, notably the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][3] This impairment of DSB repair leads to enhanced DNA damage responses in cancer cells, ultimately triggering cell cycle arrest and apoptosis.[1]

Biophysical evidence confirms a direct interaction between **TI17** and Trip13. Ligand-observed T1p nuclear magnetic resonance (NMR) analysis demonstrated specific, dose-dependent binding.[1] Further studies have suggested that the binding of **TI17** and ADP to Trip13 may be mutually exclusive.[1]

Data Presentation

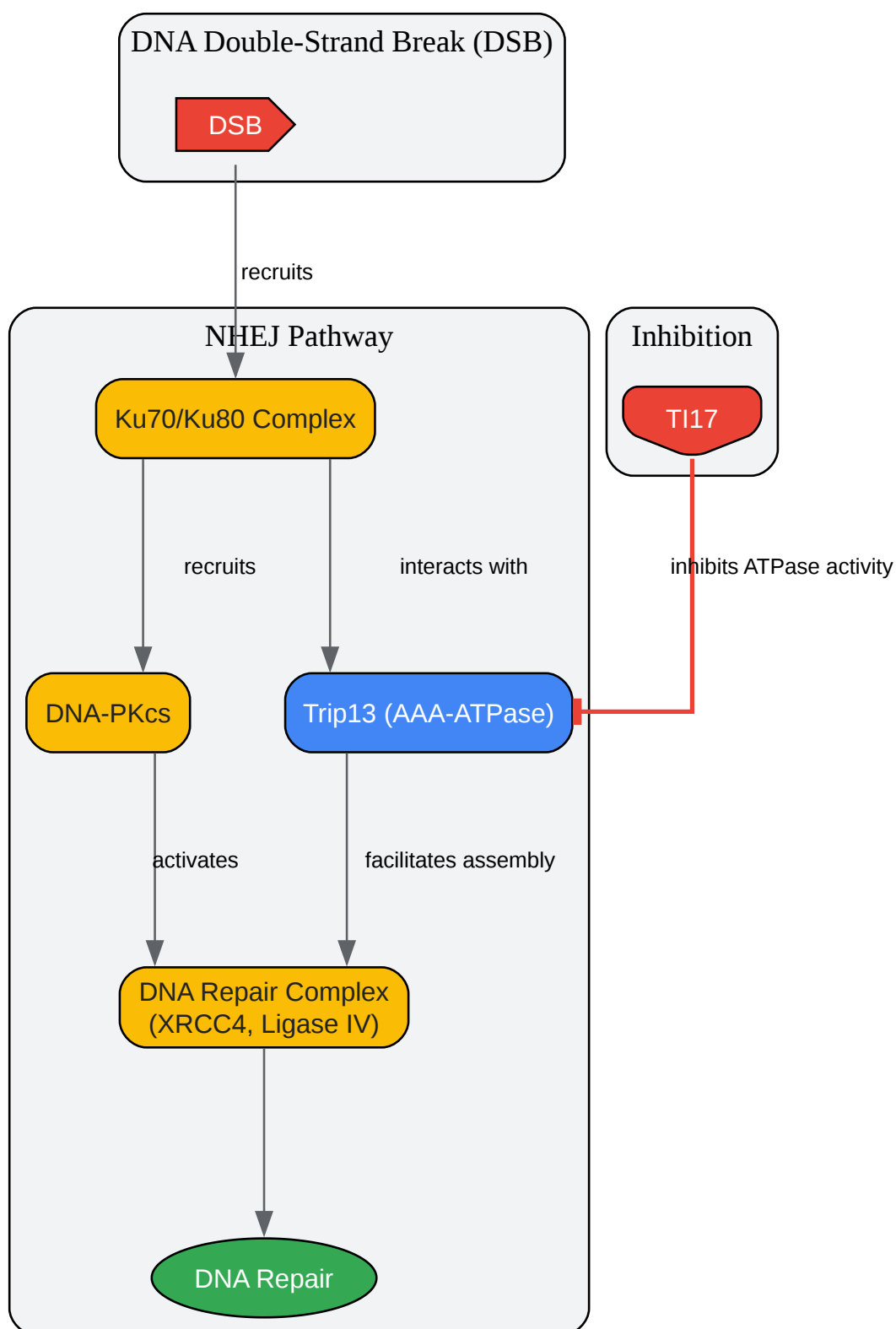
The inhibitory activity of **TI17** has been primarily characterized in multiple myeloma (MM) cell lines. The following table summarizes the available quantitative data.

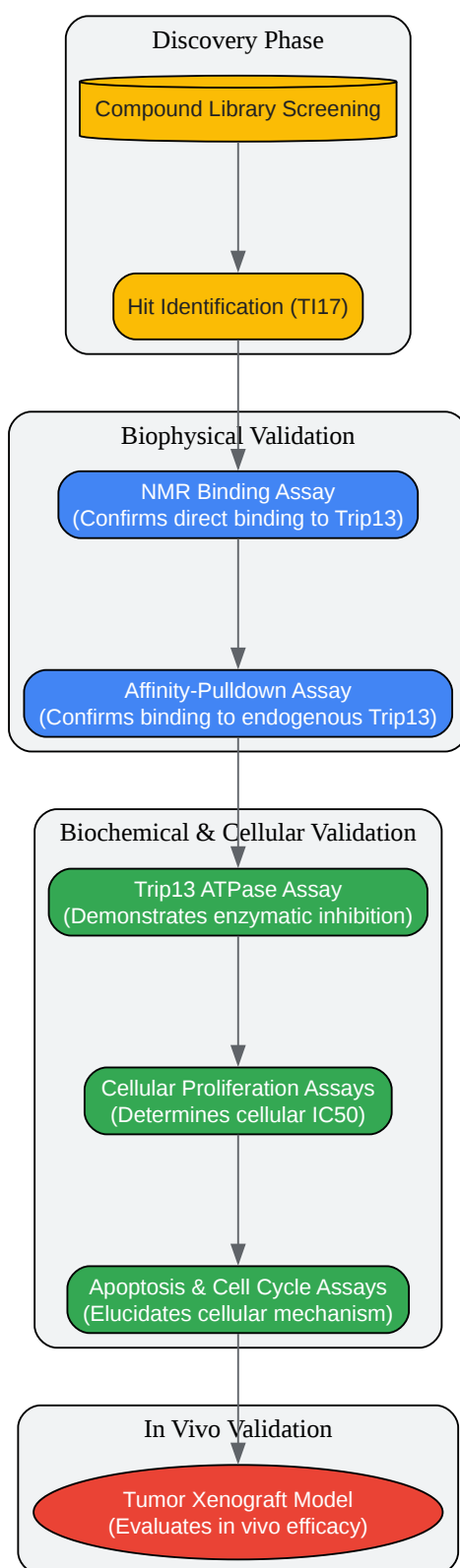
Parameter	Cell Line	Value	Assay	Reference
Cellular Proliferation IC50	ARP-1	Approx. 5 μ M	CCK8 Assay	[1]
OCI-MY5	Approx. 10 μ M	CCK8 Assay	[1]	
U266	Approx. 12.5 μ M	CCK8 Assay	[1]	
RPMI-8226	Approx. 15 μ M	CCK8 Assay	[1]	
Enzymatic Inhibition of Trip13 ATPase	-	Dose-dependent	ADP-Glo™ Kinase Assay	[1]
Binding Affinity (Kd)	-	Not Reported	-	-

Note: The specific enzymatic IC50 value for **TI17** against Trip13 ATPase activity and the binding affinity (Kd) have not been reported in the reviewed literature.

Signaling Pathway and Inhibition

Trip13 plays a significant role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. It has been shown to interact with the Ku70/Ku80 heterodimer, which is a key sensor of DSBs.[1] **TI17**, by inhibiting the ATPase activity of Trip13, is believed to disrupt this process, leading to an accumulation of DNA damage.





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References

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- 2. TI17, a novel compound, exerts anti-MM activity by impairing Trip13 function of DSBs repair and enhancing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net/)]
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